molecular formula C15H14N2O2 B3123256 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile CAS No. 306730-33-6

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile

Cat. No.: B3123256
CAS No.: 306730-33-6
M. Wt: 254.28 g/mol
InChI Key: WEIZGEWNHHZZDU-UHFFFAOYSA-N
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Description

“4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile” is a synthetic compound used in scientific research. It has a molecular weight of 254.28 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,17-18H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.28 g/mol . It’s a solid in its physical form . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Metabolic Profiling :

    • A study by Šuláková et al. (2021) investigated the metabolism of a related compound, 25CN-NBOMe, in rats, human liver microsomes, and C. elegans mycelium. This research revealed major metabolic pathways including mono- and bis-O-demethylation and hydroxylation, followed by glucuronidation, sulfation, and/or N-acetylation. Such studies are crucial for understanding the metabolism of novel substances in different species (Šuláková et al., 2021).
  • Protecting Group Chemistry :

    • Research by Kukase et al. (1990) described the versatile use of the 4-nitrobenzyl group for protecting hydroxyl functions in organic synthesis. This group can be selectively removed in the presence of other benzyl-type protecting groups, which is a valuable technique in synthetic chemistry (Kukase et al., 1990).
  • Spectroscopic Analysis :

    • A study by Demircioğlu et al. (2015) on a similar compound, (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile, utilized various experimental and theoretical methodologies, including FT-IR spectroscopy and density functional theory, to investigate the structure and properties of the compound. Such research is essential in materials science for understanding the electronic properties of compounds (Demircioğlu et al., 2015).
  • Photodynamic Therapy :

    • The study by Pişkin et al. (2020) on zinc phthalocyanine derivatives with substitutions similar to 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile revealed their potential for photodynamic therapy applications in treating cancer. These compounds showed high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
  • Anticancer Research :

    • Bekircan et al. (2008) synthesized new derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated their anticancer activity. This type of research is vital for discovering new potential anticancer agents (Bekircan et al., 2008).
  • Antioxidant Activity :

    • Yamauchi et al. (2005) explored the antioxidant activity of phenolic lignans bearing a 4-hydroxy-3-methoxybenzyl group, demonstrating that oxidation at the benzylic position reduces their antioxidant activity. This research contributes to understanding the factors affecting the efficacy of natural antioxidants (Yamauchi et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile is 12-Lipoxygenase (12-LOX) . 12-LOX is a member of the lipoxygenase family of enzymes, which are involved in the oxidation of polyunsaturated fatty acids to produce bioactive hydroxyeicosatetraenoic acid (HETE) metabolites . These metabolites play a role in various physiological responses such as platelet aggregation, inflammation, and cell proliferation .

Mode of Action

This compound interacts with 12-LOX, inhibiting its activity . This results in a decrease in the production of HETE metabolites, thereby modulating the physiological responses that these metabolites are involved in .

Biochemical Pathways

By inhibiting 12-LOX, this compound affects the lipoxygenase pathway . This pathway is responsible for the production of HETE metabolites from polyunsaturated fatty acids . The downstream effects of this inhibition include a reduction in platelet aggregation, inflammation, and cell proliferation .

Pharmacokinetics

This suggests that it has good bioavailability, allowing it to effectively reach its target and exert its inhibitory effect .

Result of Action

The inhibition of 12-LOX by this compound leads to a reduction in the production of HETE metabolites . This results in a decrease in platelet aggregation, inflammation, and cell proliferation . Additionally, the compound has been shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets, and reduce 12-HETE in mouse/human beta cells .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIZGEWNHHZZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202528
Record name 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306730-33-6
Record name 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306730-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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